molecular formula C14H13NO2 B14475311 9-Amino-9,10-dihydrophenanthrene-2,3-diol CAS No. 65647-10-1

9-Amino-9,10-dihydrophenanthrene-2,3-diol

Cat. No.: B14475311
CAS No.: 65647-10-1
M. Wt: 227.26 g/mol
InChI Key: VLDQYOSVSLSGCV-UHFFFAOYSA-N
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Description

9-Amino-9,10-dihydrophenanthrene-2,3-diol is a compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an amino group at the 9th position and hydroxyl groups at the 2nd and 3rd positions on the phenanthrene backbone. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-9,10-dihydrophenanthrene-2,3-diol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This approach allows for the formation of the phenanthrene core structure with the desired functional groups.

Another method involves the use of intramolecular Diels-Alder reactions, flash vacuum pyrolysis, olefin metathesis, and Friedel-Crafts type cyclization . These reactions provide various pathways to construct the phenanthrene skeleton and introduce the amino and hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Amino-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives with altered electronic properties.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized phenanthrene derivatives, reduced dihydrophenanthrenes, and substituted phenanthrene compounds. These products have diverse applications in various fields of research and industry.

Mechanism of Action

The mechanism of action of 9-Amino-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, hydrogenation, dehydrogenation, isomerization, and alkyl transfer reactions . These reactions are facilitated by the presence of catalytic sites and specific reaction conditions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Amino-9,10-dihydrophenanthrene-2,3-diol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

65647-10-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

9-amino-9,10-dihydrophenanthrene-2,3-diol

InChI

InChI=1S/C14H13NO2/c15-12-5-8-6-13(16)14(17)7-11(8)9-3-1-2-4-10(9)12/h1-4,6-7,12,16-17H,5,15H2

InChI Key

VLDQYOSVSLSGCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C3=CC(=C(C=C31)O)O)N

Origin of Product

United States

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